methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Organic synthesis Protecting group strategy Orthogonal deprotection

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 893773-96-1, molecular formula C₁₁H₁₄N₂O₂, MW 206.24 g/mol) is a bicyclic heterocyclic building block belonging to the dihydroquinoline class. It features a partially saturated quinoline core with a free primary amine at the 6-position and an N-methyl carbamate protecting group at the 1-position.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 893773-96-1
Cat. No. B177309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate
CAS893773-96-1
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCC2=C1C=CC(=C2)N
InChIInChI=1S/C11H14N2O2/c1-15-11(14)13-6-2-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2-3,6,12H2,1H3
InChIKeyNRFKTHKRWVPCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 893773-96-1): A 6-Amino-Tetrahydroquinoline Building Block with N-Methyl Carbamate Protection


Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 893773-96-1, molecular formula C₁₁H₁₄N₂O₂, MW 206.24 g/mol) is a bicyclic heterocyclic building block belonging to the dihydroquinoline class [1]. It features a partially saturated quinoline core with a free primary amine at the 6-position and an N-methyl carbamate protecting group at the 1-position. The compound is classified as a research chemical and bioactive small molecule scaffold, primarily utilized as a synthetic intermediate for medicinal chemistry and chemical biology programs . Its computed LogP of 0.96–1.79, topological polar surface area of 55.6 Ų, and single hydrogen bond donor place it within favorable drug-like physicochemical space [1].

Why Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate Cannot Be Casually Replaced by Its Closest Analogs


Although several 6-amino-dihydroquinoline derivatives are commercially available, they are not functionally interchangeable. The N-methyl carbamate protecting group on this compound confers orthogonal deprotection chemistry relative to the widely used N-Boc analog (tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, CAS 1152923-36-8), which is acid-labile . The free 6-amino group distinguishes this scaffold from the corresponding 6-nitro precursor (CAS 139525-74-9), enabling direct conjugation without a prior reduction step. Furthermore, the partially saturated 3,4-dihydroquinoline core provides different electronic character and conformational flexibility compared to fully aromatic 6-aminoquinoline (CAS 580-15-4) . These structural distinctions produce measurable differences in physicochemical properties, reactivity, and ultimately synthetic utility that procurement decisions must account for.

Quantitative Differentiation Evidence: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate vs. Closest Analogs


Orthogonal N-Protecting Group Strategy: Methyl Carbamate vs. tert-Butyl Carbamate (Boc) Stability Profile

The N-methyl carbamate of the target compound (CAS 893773-96-1) offers orthogonal stability relative to the N-Boc analog (CAS 1152923-36-8). Methyl carbamates are stable to acidic conditions (TFA, HCl) that quantitatively cleave Boc groups, while requiring stronger alkaline conditions (e.g., NaOH, KOH in aqueous alcohol at reflux) or nucleophilic deprotection (TMSI, BBr₃) for removal [1][2]. Conversely, the Boc analog is selectively cleaved under mild acidic conditions but is stable to nucleophiles and bases. This orthogonality is critical for multi-step synthetic sequences where sequential deprotection of differentially protected amines is required.

Organic synthesis Protecting group strategy Orthogonal deprotection Medicinal chemistry

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight vs. N-Boc and Fully Aromatic Analogs

The target compound displays a computed LogP of 0.96 (Hit2Lead) to 1.79 (ChemScene computational), which is 1.0–1.5 log units lower than the estimated LogP of ~2.2–2.8 for the N-Boc analog (CAS 1152923-36-8, MW 248.32) . This increased polarity is advantageous for aqueous solubility and aligns with CNS drug-like space parameters. Compared to fully aromatic 6-aminoquinoline (CAS 580-15-4, MW 144.17, cLogP ~1.5), the target compound offers intermediate lipophilicity with a partially saturated scaffold that provides greater conformational flexibility (one rotatable bond between the carbamate and ring) [1].

Drug-like properties Lipophilicity CNS drug design Physicochemical profiling

Procurement Cost Efficiency: Methyl Carbamate vs. tert-Butyl Carbamate Building Block

Direct vendor pricing comparison reveals that methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is substantially more economical than its N-Boc-protected analog across all common pack sizes. At the 1-gram scale, the target compound (Hit2Lead: $77/g, AKSci: $161/g) is 3.1–6.5 times less expensive than the Boc analog (AKSci: $498/g) . This cost advantage persists at larger scales: $308 for 5 g (target, Hit2Lead) vs. ~$2,490 estimated for 5 g of the Boc analog at the 1 g unit price . The methyl carbamate also benefits from broader vendor availability with documented analytical quality control (NMR, HPLC, GC) from suppliers such as Bidepharm (98% purity) .

Chemical procurement Cost efficiency Building block sourcing Medicinal chemistry budget

6-Amino Group Synthetic Versatility: Free Amine vs. Nitro Precursor Functionalization Pathways

The free 6-amino group on the target compound enables direct, one-step derivatization (acylation, sulfonylation, reductive amination, urea formation) without requiring a prior reduction step, unlike the corresponding 6-nitro precursor (methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, CAS 139525-74-9, MW 236.22) . This eliminates a nitro-to-amine reduction (typically H₂/Pd-C or Fe/NH₄Cl) that adds one synthetic step, consumes 12–24 hours of reaction time, and risks over-reduction of the 3,4-dihydroquinoline ring to the fully saturated tetrahydroquinoline. Compared to 6-aminoquinoline (CAS 580-15-4), the target compound's amine is attached to an electron-rich 3,4-dihydroquinoline ring rather than an electron-deficient fully aromatic quinoline, resulting in higher nucleophilicity and altered reactivity in electrophilic functionalization reactions .

Amine functionalization Parallel synthesis Amide coupling Sulfonylation

N-Carbamate Scaffold Architecture: Distinct from O-Carbamate Dihydroquinoline Prodrugs in AChE Inhibitor Design

The target compound belongs to the N-carbamate dihydroquinoline chemotype, which is structurally and mechanistically distinct from the O-carbamate dihydroquinoline class (e.g., DQS1-02 and related prodrugs) that has been extensively characterized as central AChE inhibitor prodrugs [1][2]. In the O-carbamate series, compound 3c achieved an AChE IC₅₀ of 0.81 μM and MAO-B IC₅₀ of 0.17 μM, while the prodrug DQS1-02 itself is a submicromolar AChE inhibitor precursor [1][2]. The N-carbamate architecture of the target compound places the carbamate on the ring nitrogen rather than via an exocyclic oxygen linker, which alters the electronic properties of the heterocyclic ring and the metabolic susceptibility of the carbamate group. This chemotype represents an underexplored region of chemical space for CNS-active compound development, offering a differentiated starting point for hit-to-lead programs seeking novel IP compared to the extensively patented O-carbamate series [3].

Alzheimer's disease Acetylcholinesterase inhibition Prodrug design Carbamate chemistry

Documented Purity Specifications and Quality Assurance Across Multiple Vendors

The target compound is available from at least six commercial vendors with documented purity specifications and analytical quality control data. Bidepharm supplies the compound at 98% purity with batch-specific QC including NMR, HPLC, and GC . Hit2Lead provides 95% purity with certificate of analysis . Fluorochem offers 95.0% purity with full SDS documentation including GHS classification (H315, H319, H335) . AKSci specifies 95% minimum purity . This multi-vendor availability with documented purity enables competitive sourcing and batch-to-batch consistency verification. In contrast, the Boc analog (CAS 1152923-36-8) has fewer vendors with comparable documentation, and the nitro precursor (CAS 139525-74-9) lacks MDL number registration .

Quality control Analytical chemistry Procurement specification Building block purity

Optimal Procurement and Research Application Scenarios for Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate


Multi-Step Synthesis Requiring Orthogonal N-Protection: Methyl Carbamate as Acid-Stable Complement to Boc Strategy

In synthetic routes requiring sequential deprotection of two different N-protected intermediates, this compound serves as the acid-stable partner while a Boc-protected building block is cleaved under TFA conditions. This orthogonality (established in Section 3, Evidence Item 1) avoids the need for additional protection/deprotection cycles. The methyl carbamate can be subsequently removed under alkaline conditions (NaOH/EtOH reflux) or with TMSI, enabling clean liberation of the tetrahydroquinoline NH for further functionalization [1].

CNS-Targeted Library Synthesis Leveraging Favorable Physicochemical Properties

With a computed LogP of 0.96–1.79, TPSA of 55.6 Ų, and MW of 206.24 g/mol, this compound occupies desirable CNS drug-like chemical space (Section 3, Evidence Item 2). It is suitable as a core scaffold for deriving CNS-focused compound libraries where overly lipophilic Boc-protected analogs (est. LogP >2.2) may compromise solubility and CNS MPO scores. The free 6-amino group enables rapid parallel derivatization to explore SAR around this vector .

Cost-Efficient Parallel Synthesis at 5–10 Gram Scale for Hit-to-Lead Programs

At 5 g scale, the target compound ($308, Hit2Lead) costs approximately 6-fold less than the corresponding Boc analog (~$2,490 estimated). For a typical hit-to-lead campaign synthesizing 50–200 analogs, procuring this building block rather than the Boc variant can save $2,000–$10,000 (Section 3, Evidence Item 3). The multi-vendor availability with documented QC (NMR, HPLC, GC) ensures reliable resupply throughout the project lifecycle .

Novel Chemotype Exploration for CNS Enzyme Inhibitor Programs Targeting AChE or MAO

The N-carbamate dihydroquinoline architecture represents a structurally distinct chemotype from the extensively studied O-carbamate dihydroquinoline AChE/MAO-B inhibitors (e.g., compound 3c with AChE IC₅₀ = 0.81 μM, MAO-B IC₅₀ = 0.17 μM) [2]. For drug discovery programs seeking novel IP positions in the Alzheimer's disease or neurodegenerative disease space, this scaffold offers an underexplored starting point with the potential for differentiated selectivity and metabolic stability profiles (Section 3, Evidence Item 5).

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